![molecular formula C18H15N3O2 B13859544 N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and an ethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline.
Formation of the Ethanimidamide Group: The ethanimidamide group can be introduced through a reaction with an appropriate amidine reagent under basic conditions.
Industrial Production Methods
Industrial production of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzodioxole moieties.
Reduction: Reduced forms of the quinoline and benzodioxole groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinoline core may intercalate with DNA, disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity.
2-(1,3-benzodioxol-5-yl)ethanamine: Used in the synthesis of various bioactive compounds.
Uniqueness
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is unique due to its combination of a quinoline core with a benzodioxole moiety and an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C18H15N3O2 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C18H15N3O2/c1-11(19)20-14-4-6-16-12(8-14)2-5-15(21-16)13-3-7-17-18(9-13)23-10-22-17/h2-9H,10H2,1H3,(H2,19,20) |
Clave InChI |
NZJNHLMEIQZARA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=C(C=C3)OCO4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
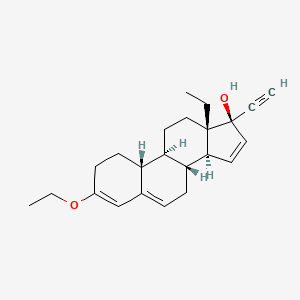
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
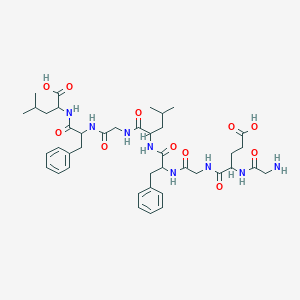
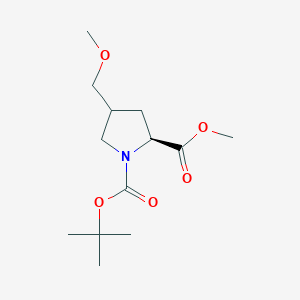
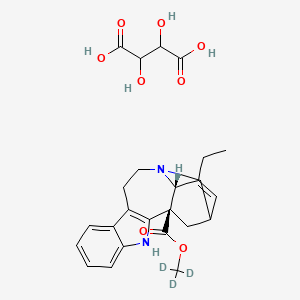
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
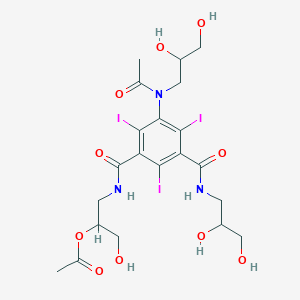
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)

![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
